molecular formula C16H18BrN5O2S B12160360 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

Cat. No.: B12160360
M. Wt: 424.3 g/mol
InChI Key: QBHXSDWJZYZCKH-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core (5,7-dimethyl substituted) linked via a propyl chain to a bromobenzenesulfonamide group.

Properties

Molecular Formula

C16H18BrN5O2S

Molecular Weight

424.3 g/mol

IUPAC Name

4-bromo-N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C16H18BrN5O2S/c1-11-10-12(2)22-15(20-21-16(22)19-11)4-3-9-18-25(23,24)14-7-5-13(17)6-8-14/h5-8,10,18H,3-4,9H2,1-2H3

InChI Key

QBHXSDWJZYZCKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The triazolopyrimidine core can participate in redox reactions, although specific conditions and reagents would need to be optimized.

    Condensation Reactions: The sulfonamide group can engage in condensation reactions with various nucleophiles.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Triethylamine: Commonly used as a base in sulfonamide formation.

    Propyl halides: Used for alkylation reactions.

Major Products

The major products formed from these reactions would include various substituted derivatives of the original compound, potentially with altered biological activities.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of sulfonamides possess significant antibacterial and antifungal activity. For instance, compounds similar to 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide have been evaluated against various pathogens such as Xanthomonas axonopodis and Fusarium solani .
  • Anticancer Activity : Some derivatives have demonstrated potential as anticancer agents through mechanisms that inhibit tumor growth and induce apoptosis in cancer cells . The effectiveness of these compounds often correlates with their ability to interact with specific biological targets involved in cancer progression.

Therapeutic Potential

The therapeutic applications of 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide can be categorized as follows:

  • Antiviral Applications : Research indicates that certain triazole derivatives can inhibit viral replication. The specific structure of this compound may enhance its effectiveness against viral pathogens .
  • Anti-inflammatory Effects : Sulfonamides are known for their anti-inflammatory properties. Compounds structurally related to this sulfonamide have shown promise in reducing inflammation in various models .

Case Studies

Several studies highlight the applications of compounds related to 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide:

  • A study published in MDPI demonstrated that similar compounds exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Another research effort focused on the anticancer properties of sulfonamide derivatives showed promising results in vitro against various cancer cell lines .

Mechanism of Action

Comparison with Similar Compounds

Implications of Structural Variations

  • Sulfonamide vs. Amide : Sulfonamides exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~15), affecting ionization and membrane permeability .
  • Halogen Substitution : Bromine’s larger size and lower electronegativity vs. chlorine may alter binding affinity and steric hindrance .

Biological Activity

4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is a complex heterocyclic compound that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a propyl chain linked to a benzenesulfonamide moiety and a triazolo-pyrimidine structure. This unique combination is believed to contribute to its biological effects.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. Notably, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to significant cytotoxic effects on cancer cells by disrupting their proliferation pathways .

Biological Activities

  • Anticancer Activity :
    • Research indicates that derivatives of benzenesulfonamide exhibit anticancer properties. For instance, some compounds have demonstrated IC50 values comparable to well-known chemotherapeutics like doxorubicin and 5-Fluorouracil against various cancer cell lines, including MCF-7 and A549 .
    • A study highlighted that certain triazoloquinazolines had significant antiproliferative effects, suggesting that similar mechanisms may be at play for 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide .
  • Antioxidant and Anti-inflammatory Effects :
    • Compounds in the same class have been reported to possess antioxidant properties and can mitigate inflammation. This could be relevant for conditions such as cardiovascular diseases where oxidative stress plays a critical role .
  • Antimicrobial Activity :
    • Preliminary studies suggest potential antimicrobial effects against various pathogens. The sulfonamide group is known for its antibacterial properties; thus, the compound may exhibit similar activity .

Case Studies and Experimental Findings

A series of experiments were conducted to evaluate the biological activity of related sulfonamide compounds using isolated rat heart models. These studies assessed changes in perfusion pressure and coronary resistance upon administration of different sulfonamides:

Compound Dose (nM) Effect on Perfusion Pressure
Control0Baseline
Benzenesulfonamide0.001Decreased perfusion pressure
Compound 20.001Significant decrease
Compound 30.001Moderate decrease
Compound 40.001Significant decrease
Compound 50.001No significant change

These findings suggest that the structural characteristics of these compounds directly influence their biological activities, particularly in cardiovascular contexts .

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